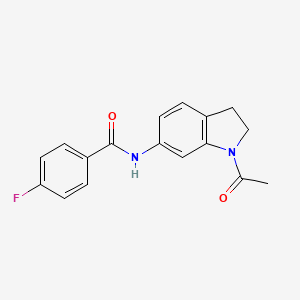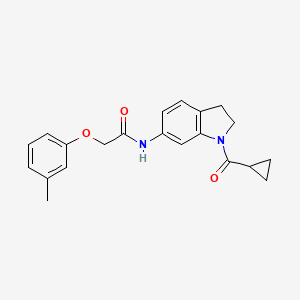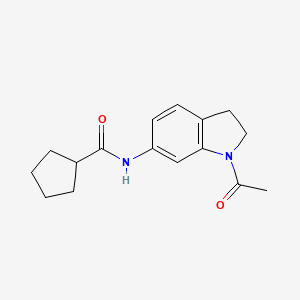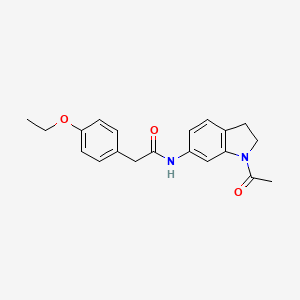
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-fluorobenzamide (also known as NFD-1) is a synthetic small molecule that has been studied as a potential therapeutic agent for a variety of diseases. NFD-1 is a member of the benzamide class of compounds and is structurally related to the benzamide-based drugs, such as the anti-cancer agent 5-fluorouracil (5-FU). NFD-1 has been studied for its potential to inhibit the activity of several enzymes, including the cyclin-dependent kinases (CDKs), which are important regulators of cell cycle progression. NFD-1 has also been studied for its potential to modulate the activity of the transcription factor NF-κB, which is an important regulator of inflammation and immune responses.
Mecanismo De Acción
The exact mechanism of action of NFD-1 is not yet fully understood. However, it is thought to involve inhibition of the activity of CDKs and NF-κB. NFD-1 has been shown to bind to and inhibit the activity of CDKs, which are important regulators of cell cycle progression. NFD-1 has also been shown to bind to and inhibit the activity of NF-κB, which is an important regulator of inflammation and immune responses.
Biochemical and Physiological Effects
NFD-1 has been studied for its potential to modulate the activity of several enzymes, including CDKs and NF-κB. In particular, NFD-1 has been shown to inhibit the activity of the CDKs, which are important regulators of cell cycle progression. NFD-1 has also been shown to inhibit the activity of NF-κB, which is an important regulator of inflammation and immune responses. In addition, NFD-1 has been shown to have anti-inflammatory and immunomodulatory effects in animal models of inflammation and autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using NFD-1 for laboratory experiments is its high potency. NFD-1 has been shown to be highly effective at inhibiting the activity of CDKs and NF-κB, which makes it a useful tool for studying the role of these enzymes in cell cycle progression and inflammation. However, one of the limitations of using NFD-1 is its short half-life. NFD-1 is rapidly metabolized in the body and has a short half-life of approximately 15 minutes. This can make it difficult to use NFD-1 in long-term experiments.
Direcciones Futuras
There are a number of potential future directions for NFD-1 research. These include further studies to investigate the mechanism of action of NFD-1, as well as studies to evaluate its potential as a therapeutic agent for a variety of diseases. Additionally, further studies could be conducted to evaluate the potential of NFD-1 to modulate the activity of other enzymes and transcription factors. Finally, NFD-1 could be studied for its potential to be used in combination with other drugs or therapeutics to enhance the efficacy of treatment.
Métodos De Síntesis
NFD-1 is synthesized by reacting ethyl acetoacetate with 4-fluorobenzonitrile in the presence of potassium carbonate in aqueous ethanol. The reaction yields NFD-1 as a white crystalline solid. The product can be purified by recrystallization from methanol and further characterized by spectroscopic methods, such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Aplicaciones Científicas De Investigación
NFD-1 has been studied for its potential to modulate the activity of several enzymes, including CDKs and NF-κB. In particular, NFD-1 has been shown to inhibit the activity of the CDKs, which are important regulators of cell cycle progression. NFD-1 has also been shown to inhibit the activity of NF-κB, which is an important regulator of inflammation and immune responses.
Propiedades
IUPAC Name |
N-(1-acetyl-2,3-dihydroindol-6-yl)-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O2/c1-11(21)20-9-8-12-4-7-15(10-16(12)20)19-17(22)13-2-5-14(18)6-3-13/h2-7,10H,8-9H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQHGNAPPGXJROH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














